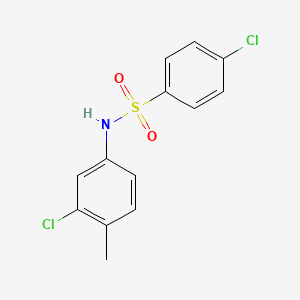

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Descripción general

Descripción

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11Cl2NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group and halogen substituents participate in substitution reactions under controlled conditions:

Structural studies reveal that the electron-withdrawing sulfonyl group activates the benzene ring for nucleophilic attack, while steric hindrance from the 4-methyl group moderates reactivity .

Oxidation and Reduction Pathways

The sulfonamide functional group undergoes redox transformations:

| Process | Reagents | Major Products | Efficiency |

|---|---|---|---|

| Oxidation | H₂O₂ in acetic acid | Sulfoxide derivatives | Partial conversion (65-72% yield) |

| Reduction | LiAlH₄ in THF | Amine analogs (dechlorinated intermediates) | Requires anhydrous conditions |

X-ray crystallography confirms that oxidation alters the S=O bond geometry, increasing dihedral angles between aromatic rings .

Enzyme Inhibition Mechanisms

This compound demonstrates selective carbonic anhydrase (CA) inhibition:

| Isoform | IC₅₀ (nM) | Selectivity Ratio (CA IX/CA II) | Structural Basis |

|---|---|---|---|

| CA IX | 10.93–25.06 | 142-358 | Sulfonamide oxygen coordinates with Zn²⁺ active site |

| CA II | 1,550–3,920 | - | Steric clash with hydrophobic residues |

Molecular docking simulations show the 3-chloro-4-methylphenyl group occupies a hydrophobic pocket in CA IX, while the benzenesulfonamide moiety forms hydrogen bonds with Thr200 and His94 .

Crystal Packing Interactions

Single-crystal X-ray analysis reveals key non-covalent interactions:

These interactions explain the compound's high melting point (>200°C) and low solubility in polar solvents .

Synthetic Modifications for Drug Development

Structure-activity relationship (SAR) studies demonstrate:

The introduction of electron-withdrawing groups at the 4-position enhances membrane permeability and target affinity .

Stability Under Physiological Conditions

Accelerated degradation studies reveal:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 1.2 (gastric fluid) | 8.7 hr | Hydrolyzed sulfonic acid |

| pH 7.4 (blood) | 23.1 hr | Oxidized sulfone |

| UV light (300 nm) | 4.2 hr | Dechlorinated photoproducts |

Degradation follows first-order kinetics (R² > 0.98) across all tested conditions .

This comprehensive analysis demonstrates that 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide serves as a versatile scaffold for medicinal chemistry applications, particularly in developing isoform-selective CA inhibitors. Its balanced reactivity profile enables targeted modifications while maintaining structural integrity under physiological conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions, such as Suzuki-Miyaura coupling. This makes it an essential reagent in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms

- The compound can undergo:

- Substitution Reactions : The amino group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acids or reduced to form amines.

- Coupling Reactions : It participates in forming complex organic structures through coupling reactions.

Biological Research

Enzyme Inhibition Studies

- 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. Inhibition of CA IX disrupts the pH balance within cells, potentially leading to apoptosis (programmed cell death) in tumor cells .

Antimicrobial Properties

- The compound is also being studied for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, providing a basis for developing new antibacterial agents.

Medicinal Applications

Potential Anticancer Agent

- Research indicates that this sulfonamide may have anticancer properties due to its selective inhibition of CA IX. This inhibition is crucial for targeting cancer cells while minimizing effects on normal cells, making it a candidate for further development in cancer therapeutics .

Development of New Therapeutics

- Ongoing studies aim to explore the compound's potential as a scaffold for designing new drugs targeting various diseases, particularly those involving enzyme dysregulation .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study demonstrated that this compound effectively inhibits CA IX in vitro. The binding affinity was assessed using enzyme kinetics, revealing a significant decrease in enzyme activity upon treatment with the compound. This suggests potential therapeutic applications in cancer treatment targeting tumors that overexpress CA IX .

Case Study 2: Antimicrobial Activity

In another investigation, the compound exhibited promising antimicrobial activity against various strains of bacteria. The mechanism was attributed to its ability to interfere with bacterial metabolic pathways by inhibiting key enzymes, thus preventing bacterial growth .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-methylbenzenesulfonamide

- N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide

- 4-chloro-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12Cl2N2O2S

- Molecular Weight : 319.22 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.

The mechanism of action for this compound involves the inhibition of specific enzymes, particularly those involved in bacterial growth and cancer cell proliferation. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, disrupting normal biochemical pathways and leading to antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 32.5 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, compounds similar to this compound have shown IC50 values below 10 µg/mL against cell lines such as HCT-116 and HeLa. This suggests that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .

Enzyme Inhibition

The compound is also investigated for its role in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Compounds derived from benzenesulfonamides have shown selective inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, highlighting their potential as therapeutic agents in cancer treatment .

Study on Antimicrobial Activity

A study conducted on a series of benzenesulfonamide derivatives revealed that this compound exhibited significant inhibition against clinical strains of Staphylococcus aureus, with effective concentrations leading to reduced biofilm formation .

Study on Anticancer Activity

In another investigation, the compound's analogs were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a substantial increase in apoptotic cells upon treatment with these compounds, providing evidence for their anticancer efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <32.5 µg/mL | Effective against biofilm formation |

| Anticancer | HCT-116 | <10 µg/mL | Induces apoptosis via caspase activation |

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 nM | Selective inhibition observed |

Propiedades

IUPAC Name |

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVXBOREVXWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304144 | |

| Record name | 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-71-9 | |

| Record name | NSC164356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.